N-[5-(4-{5-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-oxazol-2-yl}-2H-indazol-6-yl)-2-methoxypyridin-3-yl]methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(4-{5-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-oxazol-2-yl}-2H-indazol-6-yl)-2-methoxypyridin-3-yl]methanesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a morpholine ring, an oxazole ring, and an indazole ring, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-{5-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-oxazol-2-yl}-2H-indazol-6-yl)-2-methoxypyridin-3-yl]methanesulfonamide involves multiple steps, each requiring specific reagents and conditions The process typically begins with the preparation of the morpholine derivative, followed by the formation of the oxazole and indazole rings
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-{5-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-oxazol-2-yl}-2H-indazol-6-yl)-2-methoxypyridin-3-yl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-[5-(4-{5-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-oxazol-2-yl}-2H-indazol-6-yl)-2-methoxypyridin-3-yl]methanesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and molecular interactions.
Medicine: Explored for its therapeutic potential, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[5-(4-{5-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-oxazol-2-yl}-2H-indazol-6-yl)-2-methoxypyridin-3-yl]methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and affecting cellular processes. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-[6-(2,6-dimethylmorpholin-4-yl)pyridine-3-yl]-2-methyl-4’-trifluoromethoxy-biphenyl-3-carboxamide
- 2-[(2,6-Dimethylmorpholin-4-yl)methyl]-4-[(E)-2-{3-[(E)-2-{3-[(2,6-dimethylmorpholin-4-yl)methyl]-4-hydroxy-5-methoxyphenyl}ethenyl]-1H-pyrazol-5-yl}ethenyl]-6-methoxyphenol
Uniqueness
N-[5-(4-{5-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-oxazol-2-yl}-2H-indazol-6-yl)-2-methoxypyridin-3-yl]methanesulfonamide stands out due to its unique combination of functional groups and rings, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C24H28N6O5S |
---|---|
Molecular Weight |
512.6 g/mol |
IUPAC Name |
N-[5-[4-[5-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-oxazol-2-yl]-1H-indazol-6-yl]-2-methoxypyridin-3-yl]methanesulfonamide |
InChI |
InChI=1S/C24H28N6O5S/c1-14-11-30(12-15(2)34-14)13-18-9-26-23(35-18)19-5-16(6-21-20(19)10-27-28-21)17-7-22(29-36(4,31)32)24(33-3)25-8-17/h5-10,14-15,29H,11-13H2,1-4H3,(H,27,28) |
InChI Key |
NLUPPCTVKHDVIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(O1)C)CC2=CN=C(O2)C3=C4C=NNC4=CC(=C3)C5=CC(=C(N=C5)OC)NS(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.